molecular formula C13H28N2O2 B6227946 tert-butyl N-(3-amino-4,4-dimethylpentyl)-N-methylcarbamate CAS No. 2027528-63-6

tert-butyl N-(3-amino-4,4-dimethylpentyl)-N-methylcarbamate

Cat. No. B6227946
CAS RN: 2027528-63-6
M. Wt: 244.4
InChI Key:
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Description

Tert-butyl N-(3-amino-4,4-dimethylpentyl)-N-methylcarbamate, also known as T-BAM, is an organic compound that is widely used in scientific research. It is a versatile compound due to its ability to be used in a variety of lab experiments and its relatively low toxicity.

Scientific Research Applications

Tert-butyl N-(3-amino-4,4-dimethylpentyl)-N-methylcarbamate is used in a variety of scientific research applications. It has been used as an inhibitor of enzyme activity and as a ligand for metal ions. It has also been used in studies of the structure and function of proteins, as well as in studies of the structure and function of DNA.

Mechanism of Action

Tert-butyl N-(3-amino-4,4-dimethylpentyl)-N-methylcarbamate functions as an inhibitor of enzyme activity. It binds to the active site of the enzyme, preventing the enzyme from binding to its substrate and thus inhibiting its activity.
Biochemical and Physiological Effects
tert-butyl N-(3-amino-4,4-dimethylpentyl)-N-methylcarbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including proteases, phosphatases, and kinases. It has also been shown to inhibit the binding of certain metals to proteins, which can affect the structure and function of the proteins. In addition, it has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

Tert-butyl N-(3-amino-4,4-dimethylpentyl)-N-methylcarbamate has several advantages for use in lab experiments. It is relatively non-toxic, making it safe to use in a laboratory setting. It is also relatively inexpensive and easy to obtain. However, it is important to note that tert-butyl N-(3-amino-4,4-dimethylpentyl)-N-methylcarbamate is not very soluble in water, so it must be used in an aqueous solution. In addition, it can be difficult to obtain a pure sample of tert-butyl N-(3-amino-4,4-dimethylpentyl)-N-methylcarbamate, as it tends to form impurities when stored in aqueous solutions.

Future Directions

There are a variety of potential future directions for the use of tert-butyl N-(3-amino-4,4-dimethylpentyl)-N-methylcarbamate in scientific research. It could be used to study the structure and function of proteins, as well as the structure and function of DNA. It could also be used to study the effects of various metals on proteins. In addition, it could be used to study the effects of various drugs on enzymes and proteins. Finally, it could be used in the development of new drugs, as it has been shown to have anti-cancer, anti-inflammatory, and antioxidant properties.

Synthesis Methods

Tert-butyl N-(3-amino-4,4-dimethylpentyl)-N-methylcarbamate can be synthesized by reacting tert-butyl alcohol with 3-amino-4,4-dimethylpentanenitrile in the presence of a base. This reaction is conducted in an aqueous solution of sodium hydroxide and is heated to a temperature of 80-90°C. The reaction is then cooled and the product is isolated using a vacuum filtration.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(3-amino-4,4-dimethylpentyl)-N-methylcarbamate involves the reaction of tert-butyl N-methylcarbamate with 3-amino-4,4-dimethylpentan-1-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with hydrochloric acid to yield the final product.", "Starting Materials": [ "tert-butyl N-methylcarbamate", "3-amino-4,4-dimethylpentan-1-ol", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve tert-butyl N-methylcarbamate and 3-amino-4,4-dimethylpentan-1-ol in anhydrous dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 4: Concentrate the filtrate and purify the resulting intermediate by column chromatography.", "Step 5: Dissolve the intermediate in hydrochloric acid and stir at room temperature for several hours.", "Step 6: Neutralize the reaction mixture with sodium bicarbonate and extract the product with dichloromethane.", "Step 7: Concentrate the organic layer and purify the final product by recrystallization." ] }

CAS RN

2027528-63-6

Product Name

tert-butyl N-(3-amino-4,4-dimethylpentyl)-N-methylcarbamate

Molecular Formula

C13H28N2O2

Molecular Weight

244.4

Purity

95

Origin of Product

United States

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